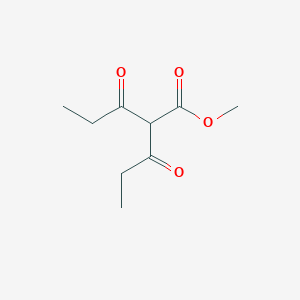

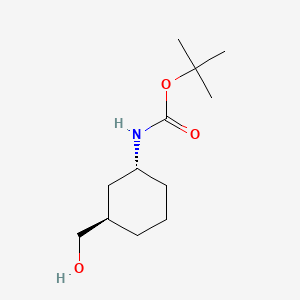

3-氧代-2-丙酰戊酸甲酯

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of poly(2-methyl-3-hydroxyoctanoate) was achieved through anionic polymerization of alpha-methyl-beta-pentyl-beta-propiolactone mediated by supramolecular complexes . Another example is the synthesis of methyl 3-hydroxypropanoate catalyzed by epoxy ethane, which is an important intermediate for the synthesis of (propane-)1,3-diol . These methods could potentially be adapted for the synthesis of methyl 3-oxo-2-propionylpentanoate.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques such as MS, NMR, FT-IR, and ESI-MSn . For example, the structure of 3-mercapto-2-methylpentan-1-ol was identified by MS and (1)H NMR . These techniques could be used to analyze the molecular structure of methyl 3-oxo-2-propionylpentanoate.

Chemical Reactions Analysis

The papers describe several chemical reactions involving similar compounds. For instance, the synthesis of various 3-methyl-2-oxopentanoates and their organoleptic properties were evaluated, indicating the potential for these compounds in perfumery . Additionally, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate and its application in the synthesis of heterocyclic compounds was explored . These reactions provide a basis for understanding the chemical behavior of methyl 3-oxo-2-propionylpentanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in the context of their application. For example, methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate was reviewed for its toxicologic and dermatologic properties as a fragrance ingredient . The organoleptic properties of various 3-methyl-2-oxopentanoates were also evaluated, with some compounds exhibiting interesting notes such as walnut, fruity, and camphoraceous . These studies can inform the analysis of the physical and chemical properties of methyl 3-oxo-2-propionylpentanoate.

科学研究应用

1. 有机合成和化学反应

3-氧代-5'-(2',6',6'-三甲基环己-2'-烯基和 1'-烯基)戊酸甲酯已用于有机合成,展示了它们在路易斯酸(四氯化锡)和自由基(醋酸锰 (III))环化条件下的作用。已经研究了在这些条件下形成的产物的反应机理和结构,展示了该化学物质在有机合成中的多功能性 (Colombo 等人,1990 年)。

2. 生化研究

3-氧代-2-丙酰戊酸甲酯和相关化合物已被研究对生化途径的影响。一项研究探讨了 2-氧代酸对大鼠脑中丙酮酸利用和脂肪酸合成的差异影响,揭示了特定 2-氧代酸对丙酮酸脱氢酶和柠檬酸合酶等酶的竞争性抑制 (Clark & Land, 1974)。

3. 催化和化学品生产

在催化领域,已经研究了使用 3-戊烯酸甲酯的丁二烯的钴羰基催化氢甲氧基羰化。使用异喹啉作为溶剂增强了该过程,从而产生了更高产率的 3-戊烯酸甲酯酯。这项研究强调了 3-氧代-2-丙酰戊酸甲酯衍生物在化学品生产催化过程中的潜力 (Matsuda, 1973)。

4. 医学和生物学研究

已经深入了解了 3-氧代-2-丙酰戊酸甲酯及其衍生物的生物学和医学意义。例如,支链 2-氧代酸(包括 3-氧代-2-丙酰戊酸甲酯的衍生物)的转氨作用与分离的胰岛中的 GABA(γ-氨基丁酸)代谢和胰岛素分泌有关,为理解代谢紊乱和制定治疗策略提供了潜在途径 (Pizarro-Delgado 等人,2009 年)。

安全和危害

“Methyl 3-oxo-2-propionylpentanoate” is associated with several hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound with protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It’s generally understood that drugs and biochemicals exert their effects by interacting with cellular components, often proteins or enzymes .

Mode of Action

Typically, a compound interacts with its target to modulate its function, which can result in a variety of cellular responses .

Biochemical Pathways

The specific biochemical pathways influenced by Methyl 3-oxo-2-propionylpentanoate are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

The effects of a compound at the molecular and cellular level can include changes in gene expression, modulation of signal transduction pathways, or alterations in cellular metabolism .

Action Environment

Environmental factors can include pH, temperature, and the presence of other molecules, all of which can influence how a compound interacts with its target and exerts its effects .

属性

IUPAC Name |

methyl 3-oxo-2-propanoylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOJPTQLMHDUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618663 | |

| Record name | Methyl 3-oxo-2-propanoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-2-propionylpentanoate | |

CAS RN |

158511-22-9 | |

| Record name | Methyl 3-oxo-2-propanoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)